molecular formula C18H21N5O3S2 B15282912 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B15282912
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: SMNSIWPRGBZTSN-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a planar bicyclic core (triazolo[3,4-b][1,3,4]thiadiazole) with two distinct substituents:

  • Position 6: An (E)-2-(2-methoxyphenyl)ethenyl group, which introduces a conjugated π-system and electron-donating methoxy functionality.
  • Position 3: A 1-(methylsulfonyl)piperidin-3-yl group, contributing sulfonyl-based polarity and piperidine-derived conformational flexibility.

The methylsulfonyl group may enhance solubility and target binding compared to non-sulfonylated analogues, while the methoxyphenyl ethenyl moiety could influence interactions with hydrophobic binding pockets .

Eigenschaften

Molekularformel

C18H21N5O3S2

Molekulargewicht

419.5 g/mol

IUPAC-Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5O3S2/c1-26-15-8-4-3-6-13(15)9-10-16-21-23-17(19-20-18(23)27-16)14-7-5-11-22(12-14)28(2,24)25/h3-4,6,8-10,14H,5,7,11-12H2,1-2H3/b10-9+

InChI-Schlüssel

SMNSIWPRGBZTSN-MDZDMXLPSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Kanonische SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the piperidinyl and methylsulfonyl groups, followed by the formation of the vinyl linkage and the final etherification step to attach the phenyl ether moiety. Each step requires specific reagents and catalysts, and the reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the selection of cost-effective reagents, efficient purification methods, and waste management strategies to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of methyl 2-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Profiles and Activities of Selected Triazolothiadiazoles

Compound Name / ID (Evidence) Position 3 Substituent Position 6 Substituent Reported Activity
Target Compound 1-(Methylsulfonyl)piperidin-3-yl (E)-2-(2-Methoxyphenyl)ethenyl Anticancer (predicted)
6-(2-Methylphenyl)-3-(3,4,5-TMP*) 3,4,5-Trimethoxyphenyl (TMP) 2-Methylphenyl Cytotoxic (IC₅₀: 8.2 µM)
KA39 4,5-Dimethoxy-N,N-dimethylbenzenesulfonamide 2,5-Dinitrophenyl Anticancer (GI₅₀: 0.3–1.2 µM)
3-(3,4-DMP)-6-(2-MP* ) 3,4-Dimethoxyphenyl (DMP) 2-Methoxyphenyl (MP) Not explicitly reported
16c 3,4,5-Trimethoxyphenyl 1-(2,4-Dichlorophenoxy)ethyl Antimicrobial (MIC: 12.5 µg/mL)
111 5'-Fluoro-2'-methoxybiphenyl (4-Fluorobutyl)sulfanyl Cytotoxic (IC₅₀: 4.7 µM)

TMP: Trimethoxyphenyl; DMP: Dimethoxyphenyl; MP: Methoxyphenyl

Key Observations:

  • Electron-Donating Groups : Methoxy substituents (e.g., in and ) enhance cytotoxicity, likely due to improved membrane permeability and π-π stacking with cellular targets .
  • Sulfonyl vs.
  • Ethenyl Linker : The (E)-ethenyl group in the target compound provides rigidity and extended conjugation, contrasting with flexible alkyl chains (e.g., 4-fluorobutyl in ) or heterocycles (e.g., furanyl in ). This may improve target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.